Cannabigerol

Übersicht

Beschreibung

Cannabigerol (CBG) is a type of cannabinoid found in the cannabis plant. It’s often referred to as the “mother of all cannabinoids” because other cannabinoids are derived from cannabigerolic acid (CBGA), an acidic form of CBG . CBG is found in smaller quantities than other cannabinoids in cannabis plants, such as cannabidiol (CBD) and tetrahydrocannabinol (THC) .

Synthesis Analysis

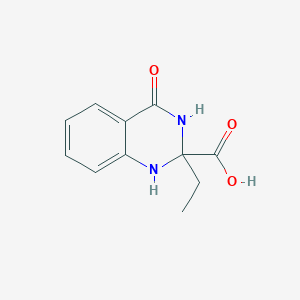

CBG is generated during the non-enzymatic decarboxylation of cannabigerolic acid, a key compound in the process of biosynthesis of phytocannabinoids and consequently the precursor to various phytocannabinoids . The biosynthesis of cannabigerol begins by loading hexanoyl-CoA onto a polyketide synthase assembly protein and subsequent condensation with three molecules of malonyl-CoA .Molecular Structure Analysis

The molecular formula of CBG is C21H32O2 . The 3D structure of CBG has been generated and saved as mol2 files for molecular docking into the alpha-2 adrenergic receptors .Chemical Reactions Analysis

CBG silylation/acylation or hydration allows to decrease LOD about 3 times, whereas the formation of pyranic CBG derivative leads to 10-times decrease of LOD .Physical And Chemical Properties Analysis

CBG is derived from young cannabis plants, which contain higher amounts of this cannabinoid than plants that are fully developed . In most plant strains, only 1% of CBG can be found .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

CBG has been reported to exhibit anti-inflammatory properties . It can regulate several key skin targets and reduce reactive oxygen species levels in human dermal fibroblasts (HDFs) better than vitamin C .

Anticancer Properties

CBG has shown potential in cancer research . While the specific mechanisms are still being studied, the broad pharmacological profile of CBG makes it a promising candidate for future research in this field .

Antioxidant Properties

CBG has antioxidant properties . It can reduce oxidative stress in HDFs, which is beneficial for maintaining skin health .

Antimicrobial Properties

CBG has been found to have antimicrobial properties . This makes it potentially useful in combating various microbial infections .

Neuroprotective Properties

CBG has neuroprotective properties . It has been found to attenuate the microglial production of nitric oxide in BV2 microglia and primary glial cells .

Appetite-Enhancing Properties

CBG has been reported to have appetite-enhancing properties . This could potentially be useful in treating conditions where appetite loss is a symptom .

Skin Health-Boosting Properties

CBG has been found to have a broad range of skin health-boosting properties . It can inhibit pro-inflammatory cytokine release from several inflammatory inducers, such as ultraviolet A (UVA), ultraviolet B (UVB), and chemical .

Mood and Anxiety Disorders

Research is new in this area, but some studies have shown positive results in mood and anxiety disorders . CBG’s non-psychotropic properties make it a promising candidate for future research in this field .

Wirkmechanismus

Target of Action

Cannabigerol (CBG) is a major phytocannabinoid present in Cannabis sativa L. It interacts with several targets in the body, including G-protein-coupled receptors and alpha-2 adrenergic receptors . CBG can activate TRPV1 and desensitize it to block the transmission of pain signals.

Mode of Action

CBG’s interaction with its targets leads to a variety of changes in the body. By activating and desensitizing TRPV1, CBG can block the transmission of pain signals . The activation of CB2R stimulates the release of β-endorphin, promoting an antinociceptive effect .

Biochemical Pathways

CBG is generated during the non-enzymatic decarboxylation of cannabigerolic acid (CBGA), a key compound in the biosynthesis of phytocannabinoids . CBG’s interaction with its targets affects various biochemical pathways, leading to a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal activities, regulation of the redox balance, and neuromodulatory effects .

Pharmacokinetics

CBG exhibits a broad pharmacological profile due to its non-psychotropic properties, low cannabinoid receptor potency, and relative abundance in some commercial Cannabis varieties . It is suggested that due to the relatively rapid metabolism of cannabigerol, determination of the concentration of the phytocannabinoid in blood or oral fluid can be used to determine cannabis use .

Result of Action

The molecular and cellular effects of CBG’s action are diverse. It is reported to exhibit anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . CBG has also been found to inhibit biofilm formation and destroy preformed biofilms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBG. For instance, CBG production was generally greater when plants experienced some stresses such as nutrient and moisture stress

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The growing interest in CBG has been attributed to its non-psychotropic properties, low cannabinoid receptor potency and relative abundance in some commercial Cannabis varieties . A more detailed analysis of the retrieved literature provided an overview of explored areas of interest, and insights into future research activities needed to enrich the knowledge-base on the molecule .

Eigenschaften

IUPAC Name |

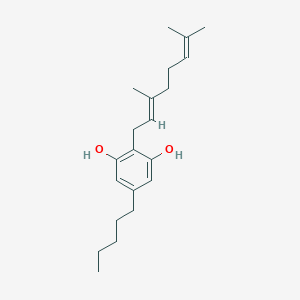

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXACEHWTBCFNSA-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014168 | |

| Record name | Cannabigerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cannabigerol | |

CAS RN |

25654-31-3, 2808-33-5 | |

| Record name | Cannabigerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabigerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabigerol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabigerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cannabigerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: CBG exhibits a complex pharmacological profile, interacting with multiple targets.

- α2-Adrenoreceptors (α2AR): CBG acts as an agonist at α2AR, leading to the inhibition of presynaptic norepinephrine release. This mechanism is thought to contribute to its blood pressure-lowering effects observed in mice. [, ]

- 5-HT1A Receptors: CBG displays antagonistic activity at 5-HT1A receptors, potentially contributing to its anxiolytic-like effects. []

A:

- Spectroscopic Data: Spectroscopic characterization, including NMR (1H and 13C) and mass spectrometry data, can be found in publications describing the isolation and characterization of CBG from Cannabis sativa. [, ]

ANone: CBG itself is not known to possess catalytic properties. It is not an enzyme or a catalyst involved in known chemical reactions. Its therapeutic potential stems from its interactions with various biological targets, influencing physiological processes.

A: Yes, computational studies have investigated the interactions of CBG with potential therapeutic targets. One study used molecular docking simulations to explore the binding mode of CBG with cyclooxygenase-2 (COX-2), suggesting potential as a COX-2 inhibitor. [] Another study employed in silico modeling to screen CBG and other cannabinoids for their potential to inhibit the SARS-CoV-2 main protease (Mpro) and spike-ACE2 complex, identifying CBG and related compounds as promising candidates. []

ANone: While specific SAR studies focusing solely on CBG are limited, research on related cannabinoids provides insights:

- Alkyl Side Chain: Modifications to the length and branching of the alkyl side chain can significantly impact cannabinoid activity. For instance, cannabigerol-dimethyl heptyl (CBG-DMH), a synthetic analog of CBG with a modified side chain, exhibited enhanced ocular hypotensive effects compared to CBG. []

- Hydroxyl Groups: The presence and position of hydroxyl groups also play a crucial role in determining activity and receptor binding affinity. []

A: Research on CBG formulation is still in early stages. One study investigating the pharmacokinetics of CBG and cannabigerolic acid (CBGA) in dogs highlighted that CBGA is absorbed significantly better than CBG, suggesting the potential importance of formulation strategies to enhance CBG bioavailability. []

ANone: While CBG itself is not typically considered a hazardous substance, regulations surrounding cannabis-derived compounds vary significantly globally. Researchers and manufacturers need to be aware of and comply with all applicable regulations regarding the sourcing, production, testing, labeling, and distribution of CBG-containing products.

ANone:

- Absorption: CBG is absorbed following oral, topical, and intraperitoneal administration, but its bioavailability can vary depending on the route of administration and formulation. [, ]

- Metabolism: CBG is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2J2, into various metabolites, including hydroxylated and di-oxygenated products. []

ANone: Preclinical studies suggest that CBG exhibits a range of potentially therapeutic effects:

- Anti-inflammatory Effects: CBG attenuated microglial activation and the production of pro-inflammatory mediators in both in vitro and in vivo models of multiple sclerosis. []

- Anti-cancer Effects: CBG demonstrated anti-tumoral activity in various cancer cell lines, including glioblastoma, pancreatic ductal adenocarcinoma, and ovarian cancer cells. [, , ]

- Neuroprotective Effects: CBG exhibited neuroprotective properties in models of Huntington's disease and Alzheimer's disease. [, ]

- Antibacterial Effects: CBG showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and eradicating persistent cells. []

ANone: Research on specific biomarkers for monitoring CBG treatment efficacy or adverse effects is currently lacking.

ANone: Various analytical techniques are employed for the detection, quantification, and characterization of CBG:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used technique for the analysis of CBG and other cannabinoids in various matrices, including plant material, biological samples, and pharmaceutical preparations. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been employed for the identification and quantification of CBG and its metabolites. []

ANone: CBG, like many cannabinoids, exhibits low water solubility, which can impact its bioavailability. Formulation strategies, such as the use of solubilizers, cyclodextrins, or lipid-based carriers, could be explored to enhance its solubility and dissolution rate.

A: Several studies have reported the development and validation of analytical methods, particularly LC-MS/MS assays, for the quantification of CBG in various matrices. These validated methods ensure the accuracy, precision, and reliability of CBG measurements. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)